(4-Ethoxy-3-fluoro-2-(methylthio)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethoxy-3-fluoro-2-(methylthio)phenyl)boronic acid is an organoboron compound that has garnered interest in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of an ethoxy group, a fluoro substituent, and a methylthio group attached to a phenyl ring, along with a boronic acid functional group. These structural elements make it a versatile reagent in various chemical transformations, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is known for its functional group tolerance.
Industrial Production Methods
Industrial production of (4-Ethoxy-3-fluoro-2-(methylthio)phenyl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further streamline the production process, making it feasible for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
(4-Ethoxy-3-fluoro-2-(methylthio)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce boronate esters.
Scientific Research Applications
(4-Ethoxy-3-fluoro-2-(methylthio)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for various biochemical studies.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of (4-Ethoxy-3-fluoro-2-(methylthio)phenyl)boronic acid in chemical reactions involves the formation of a boronate complex with the target molecule. This complex can undergo various transformations, such as transmetalation in Suzuki-Miyaura coupling, where the boron atom transfers its organic group to a palladium catalyst, facilitating the formation of a new carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-(methylthio)phenylboronic acid: Similar structure but lacks the ethoxy group.
4-(Methylthio)phenylboronic acid: Similar structure but lacks both the ethoxy and fluoro groups.
3-Fluorophenylboronic acid: Similar structure but lacks the ethoxy and methylthio groups.
Uniqueness
(4-Ethoxy-3-fluoro-2-(methylthio)phenyl)boronic acid is unique due to the combination of its substituents, which confer distinct reactivity and selectivity in chemical reactions. The presence of the ethoxy group enhances its solubility and reactivity, while the fluoro and methylthio groups provide additional sites for functionalization and modification .
Properties
Molecular Formula |
C9H12BFO3S |
---|---|
Molecular Weight |
230.07 g/mol |
IUPAC Name |
(4-ethoxy-3-fluoro-2-methylsulfanylphenyl)boronic acid |
InChI |
InChI=1S/C9H12BFO3S/c1-3-14-7-5-4-6(10(12)13)9(15-2)8(7)11/h4-5,12-13H,3H2,1-2H3 |
InChI Key |
SHYDKHNFRZWDCE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OCC)F)SC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.